molecular formula C8H7ClN2 B1355046 4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine CAS No. 27382-01-0

4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine

Cat. No.: B1355046
CAS No.: 27382-01-0
M. Wt: 166.61 g/mol
InChI Key: YDHGAILLVNWKRE-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine is a heterocyclic compound with the molecular formula C8H7ClN2 It is a derivative of pyrrolopyridine, characterized by the presence of a chlorine atom at the 4-position and a methyl group at the 1-position of the pyrrolo[3,2-C]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-1H-pyrrole with 2-chloropyridine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyrrolopyridines.

    Oxidation Reactions: N-oxide derivatives.

    Reduction Reactions: Dihydropyridine derivatives.

Mechanism of Action

The mechanism of action of 4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. This binding can modulate the activity of the target protein, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological activities and material properties .

Properties

IUPAC Name

4-chloro-1-methylpyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-11-5-3-6-7(11)2-4-10-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHGAILLVNWKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70513177
Record name 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27382-01-0
Record name 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine in the synthesis of the ellipticine analogues described in the research?

A1: this compound serves as a crucial starting building block in the multi-step synthesis of novel ellipticine analogues. [, ] While the specific reactions are not detailed in the abstracts, its structure suggests it likely provides the pyrrolo[3,2-c]pyridine moiety present in the final ellipticine analogue structure.

Q2: Why is the synthesis of these new ellipticine analogues significant?

A2: Ellipticine is a known anti-tumor agent. [, ] The development of new ellipticine analogues, like those synthesized using this compound, is significant because it may lead to the discovery of compounds with improved pharmacological properties, such as increased potency, selectivity, and reduced toxicity.

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